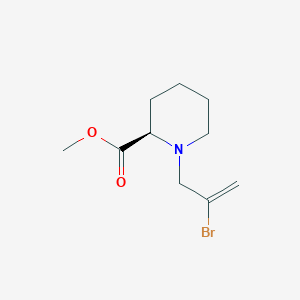

methyl (2R)-1-(2-bromoprop-2-en-1-yl)piperidine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2R)-1-(2-bromoprop-2-en-1-yl)piperidine-2-carboxylate, also known as MBPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBPC is a piperidine derivative that belongs to the class of compounds known as alpha-2 adrenergic receptor agonists.

Aplicaciones Científicas De Investigación

Synthesis Strategies and Molecular Structures

- Azirine Strategy for Aminopyrroles Synthesis : A study by Khlebnikov et al. (2018) demonstrates an azirine strategy for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, incorporating piperidine analogs as intermediates (Khlebnikov et al., 2018).

- Chiral Heterocyclic Amino Acids in Synthesis : Research by Malinauskienė et al. (2018) involved synthesizing methyl 2-amino-1,3-selenazole-5-carboxylates with piperidin-2-yl substituents, highlighting the utility of such structures in complex molecular syntheses (Malinauskienė et al., 2018).

Chemical Properties and Reactions

- Thrombin Inhibition Study : A 1981 study by Okamoto et al. explored the inhibitory effects of 4-methyl-1-[N2-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid isomers on thrombin, revealing variations in inhibitory potency based on stereo-configuration (Okamoto et al., 1981).

- Radical Cyclization and Spiroindoles Synthesis : Research by Sulsky et al. (1999) involved the radical cyclization of compounds including piperidinecarbonitriles, leading to spiroindoles, a significant process in organic chemistry (Sulsky et al., 1999).

Applications in Imaging and Pharmaceuticals

- PET Imaging of Microglia : A 2019 study by Horti et al. introduced [11C]CPPC, a PET radiotracer for CSF1R, a microglia-specific marker, involving structures related to piperidine derivatives (Horti et al., 2019).

- Mosquito Repellent Activity and Chirality : Natarajan et al. (2005) investigated the repellent activity of compounds including 2-(2-hydroxyethyl)piperidine-1-carboxylates, emphasizing the role of chirality in biological activity (Natarajan et al., 2005).

- M3 Receptor Antagonist Development : A study by Mitsuya et al. (2000) on (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides, related to piperidine structures, aimed to develop a muscarinic M3 receptor antagonist (Mitsuya et al., 2000).

Advanced Synthetic Techniques

- Beta-Amino Acids to Piperidinones Synthesis : Adriaenssens and Hartley (2007) developed a method to synthesize 2,6-syn-disubstituted piperidinones from beta-amino acids, showcasing an application in synthesizing complex piperidine derivatives (Adriaenssens & Hartley, 2007).

- Synthesis of Bridged Azabicyclic Compounds : Ikeda et al. (1996) explored the synthesis of bridged azabicyclic compounds, including piperidine derivatives, demonstrating their significance in organic synthesis (Ikeda et al., 1996).

Propiedades

IUPAC Name |

methyl (2R)-1-(2-bromoprop-2-enyl)piperidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO2/c1-8(11)7-12-6-4-3-5-9(12)10(13)14-2/h9H,1,3-7H2,2H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNNGTDPAAXAOJ-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCN1CC(=C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCCN1CC(=C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2832081.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2832085.png)

![1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2832086.png)

![3-phenyl-2-(1H-1,2,4-triazol-3-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2832089.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2832093.png)

![5-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide](/img/structure/B2832101.png)